molecular formula C9H10BrN B13041406 (1S)-1-(4-Bromophenyl)prop-2-EN-1-amine

(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine

Cat. No.: B13041406
M. Wt: 212.09 g/mol
InChI Key: ZXZSYYGFRUPTLU-VIFPVBQESA-N
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Description

(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 4-bromo-β-nitrostyrene.

    Reduction: The nitro group in 4-bromo-β-nitrostyrene is then reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Stereoselective Synthesis: The final step involves the stereoselective reduction of the double bond to obtain the (1S)-enantiomer of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form saturated amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(4-Bromophenyl)prop-2-EN-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1R)-1-(4-Bromophenyl)prop-2-EN-1-amine: The enantiomer of the compound with different stereochemistry.

    4-Bromoamphetamine: A structurally similar compound with a different substitution pattern on the phenyl ring.

    4-Bromophenethylamine: Another related compound with a different carbon chain length.

Uniqueness: (1S)-1-(4-Bromophenyl)prop-2-EN-1-amine is unique due to its specific stereochemistry and the presence of both a bromine atom and an amine group. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m0/s1

InChI Key

ZXZSYYGFRUPTLU-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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